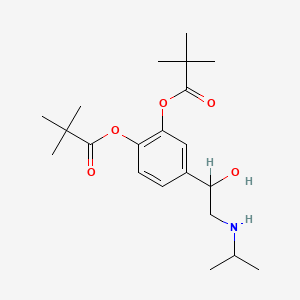
Dipivaloylisoproterenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dipivaloylisoproterenol, also known as this compound, is a useful research compound. Its molecular formula is C21H33NO5 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ocular Applications
1.1 Prodrug Characteristics
Dipivaloylisoproterenol, also known as dipivefrin, is an ocular prodrug of epinephrine. It is designed to enhance corneal penetration and improve the bioavailability of epinephrine in the treatment of glaucoma. The prodrug form allows for better solubility and permeability, which are crucial for effective ocular delivery. Studies have demonstrated that this compound can significantly increase the therapeutic index compared to epinephrine, reducing systemic side effects associated with direct administration of the active drug .
1.2 Mechanism of Action
Upon administration, this compound is hydrolyzed by corneal esterases into epinephrine, which then exerts its pharmacological effects by activating beta-adrenergic receptors. This mechanism not only facilitates better absorption but also enhances the drug's efficacy in lowering intraocular pressure .
1.3 Efficacy Studies
Research indicates that this compound has a lipophilicity approximately 600 times greater than epinephrine, leading to improved corneal penetration and therapeutic outcomes. A study reported that 60% to 75% of the instilled prodrug was recovered in the eye, showcasing its effective ocular delivery profile .
| Parameter | This compound | Epinephrine |
|---|---|---|
| Lipophilicity | 600-fold | Baseline |
| Recovery in Eye | 60%-75% | N/A |
| Therapeutic Index | Higher | Lower |
Cardiovascular Applications
2.1 Cardiotonic Effects
In cardiology, this compound has been explored for its potential cardiotonic effects. Research has indicated that compounds related to isoproterenol can influence myocardial function and have implications for heart failure management. In particular, studies have shown that isoproterenol can induce myocardial injury but may also have therapeutic roles when used judiciously .
2.2 Case Studies
One notable case involved patients with pulmonary artery hypertension who were treated with sublingual isoproterenol. The results demonstrated significant improvements in cardiopulmonary parameters, suggesting that beta-adrenergic stimulation could be beneficial in specific cardiac conditions .
| Case Study Parameter | Before Treatment | After Treatment |
|---|---|---|
| Mean Pulmonary Artery Pressure | Elevated | Reduced |
| Cardiac Index | Low | Improved |
Summary of Findings
The applications of this compound span both ocular and cardiovascular domains, showcasing its versatility as a pharmacological agent. Its design as a prodrug enhances its effectiveness in treating glaucoma while minimizing systemic side effects associated with traditional epinephrine administration. In cardiology, its relationship with isoproterenol highlights potential therapeutic avenues for managing heart conditions.
Properties
CAS No. |
65114-85-4 |
|---|---|
Molecular Formula |
C21H33NO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H33NO5/c1-13(2)22-12-15(23)14-9-10-16(26-18(24)20(3,4)5)17(11-14)27-19(25)21(6,7)8/h9-11,13,15,22-23H,12H2,1-8H3 |
InChI Key |
CBSXCMCOPDQXAD-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Synonyms |
dipivaloylisoproterenol dipivalylisoproterenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















